molecular formula C20H21FN4O4 B2491381 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 1005297-93-7

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2491381
CAS No.: 1005297-93-7
M. Wt: 400.41
InChI Key: YAHLCPXYZPLGTG-UHFFFAOYSA-N
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Description

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H21FN4O4 and its molecular weight is 400.41. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : This compound can undergo oxidation reactions at the ethyl and ethoxy substituents to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.

    • Reduction: : Reduction of the pyrido[2,3-d]pyrimidine ring can be achieved using hydrogenation techniques involving catalysts such as palladium on carbon.

    • Substitution: : Nucleophilic substitution reactions on the fluoro-phenyl ring can be performed using nucleophiles like amines or thiols under mild conditions.

  • Common Reagents and Conditions

    • Typical reagents include ethyl bromide, sodium ethoxide, triethylamine, potassium permanganate, and hydrogen with palladium on carbon.

    • Reaction conditions vary from room temperature for substitution reactions to elevated temperatures for condensation and coupling reactions.

  • Major Products Formed

    • Oxidation leads to the formation of aldehydes and carboxylic acids.

    • Reduction products include various reduced forms of the pyrido[2,3-d]pyrimidine ring.

    • Substitution reactions yield a variety of phenyl-substituted derivatives.

Scientific Research Applications: 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide has diverse applications:

  • Chemistry: : Used as a precursor or intermediate in organic synthesis and material science.

  • Biology: : Investigated for its potential as a biochemical probe in enzyme studies and receptor binding assays.

  • Medicine: : Explored for its pharmacological properties, including potential antineoplastic and antimicrobial activities.

  • Industry: : Utilized in the development of novel polymers and materials with specific functional properties.

Mechanism of Action: The compound exerts its effects through the following mechanisms:

  • Molecular Targets: : It interacts with various biological macromolecules such as enzymes and receptors, influencing their activity.

  • Pathways Involved: : It can modulate signaling pathways related to cell growth, apoptosis, and metabolic processes, thereby exhibiting its therapeutic potential.

Comparison with Similar Compounds: Compared to other pyrido[2,3-d]pyrimidine derivatives:

  • It has unique ethyl and ethoxy substitutions that enhance its lipophilicity and biological activity.

  • Similar Compounds: : Other compounds in this class include 2-(6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide and 2-(5-methoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide, which share similar core structures but differ in their substitution patterns.

There you have it: your personalized walkthrough of this fascinating compound. Science, as thrilling as fashion!

Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4/c1-4-12-10-22-18-16(17(12)29-5-2)19(27)25(20(28)24(18)3)11-15(26)23-14-8-6-7-13(21)9-14/h6-10H,4-5,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHLCPXYZPLGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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